3-[[(3S)-4-(Difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-yl]oxy]-5-fluoro-benzonitrile
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Overview
Description
3-[[(3S)-4-(Difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-yl]oxy]-5-fluoro-benzonitrile is a complex chemical compound notable for its unique chemical structure and diverse applications across various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic synthesis
Starting Material: Synthesis begins with a fluorobenzonitrile derivative.
Halogenation: Introduction of fluorine atoms is achieved through halogenation reactions.
Formation of Benzothiophen: Construction of the benzothiophene ring typically involves cyclization reactions under acidic or basic conditions.
Introduction of Difluoromethyl Group: This step involves using difluoromethylating agents under controlled temperatures.
Industrial Production Methods: On an industrial scale, continuous flow chemistry might be employed to enhance the efficiency and yield of the reactions. Automated reactors and precise control over reaction parameters are critical for maintaining consistency and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation to form more reactive intermediates.
Reduction: It can also be reduced, leading to the removal of oxygen atoms.
Substitution: It undergoes nucleophilic and electrophilic substitution reactions, especially on the benzene rings.
Oxidation: Common oxidizing agents include KMnO4 and CrO3.
Reduction: Reducing agents such as LiAlH4 and NaBH4 are used.
Substitution: Various catalysts such as Pd/C or FeBr3 can be used to facilitate substitution reactions.
Major Products Formed: The major products depend on the type of reaction. For instance, oxidation may yield quinones, while reduction may lead to hydroxy derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its reactive nature makes it valuable in constructing intricate molecular architectures.
Biology: In biological research, it serves as a probe to study enzyme mechanisms, particularly those involving fluorine interactions.
Medicine: In medicine, it is being investigated for its potential use in developing novel pharmaceutical agents, especially for its interactions with biological targets such as enzymes and receptors.
Industry: In industry, the compound finds use in the development of advanced materials, including polymers with unique properties.
Mechanism of Action
Molecular Targets: The compound exerts its effects primarily through interactions with specific proteins and enzymes. It can bind to active sites and alter enzyme activity.
Pathways Involved: The pathways involved often include inhibition of specific metabolic processes or modification of signal transduction pathways, leading to the desired biochemical effects.
Comparison with Similar Compounds
Similar Compounds:
3-(Difluoromethyl)-2,2-difluoro-3-hydroxy-benzothiophene
4-(Difluoromethyl)-2,2-difluoro-benzonitrile
Uniqueness: What sets 3-[[(3S)-4-(Difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-yl]oxy]-5-fluoro-benzonitrile apart is the combination of its structural elements, particularly the difluoromethyl and hydroxyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a compound of high interest for various applications.
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Properties
IUPAC Name |
3-[[(3S)-4-(difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-1-benzothiophen-5-yl]oxy]-5-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F5NO4S/c17-8-3-7(6-22)4-9(5-8)26-10-1-2-11-13(12(10)15(18)19)14(23)16(20,21)27(11,24)25/h1-5,14-15,23H/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDKYXAZAPXCKQ-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(C(S2(=O)=O)(F)F)O)C(=C1OC3=CC(=CC(=C3)C#N)F)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C([C@@H](C(S2(=O)=O)(F)F)O)C(=C1OC3=CC(=CC(=C3)C#N)F)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F5NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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